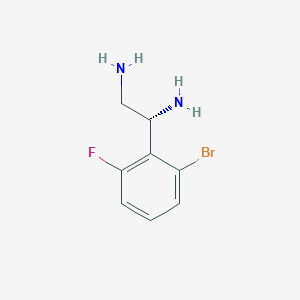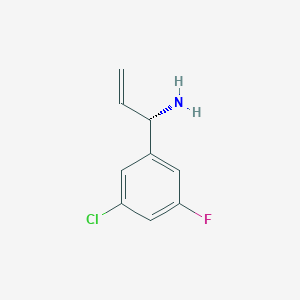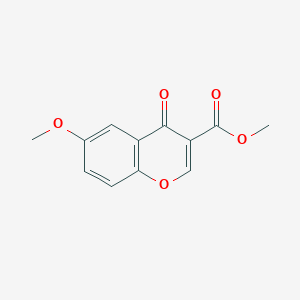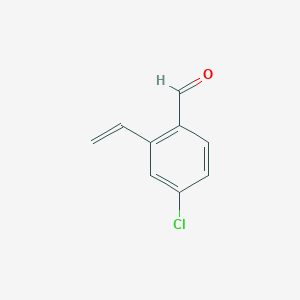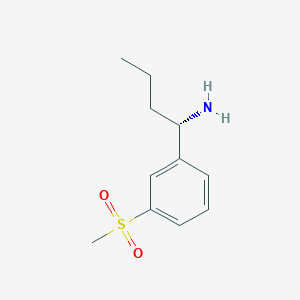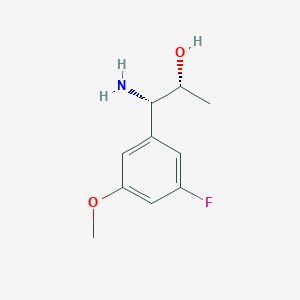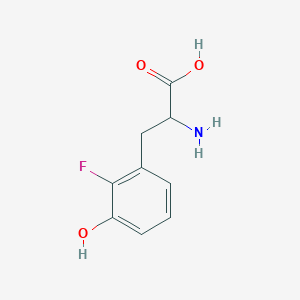
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid typically involves the introduction of the fluorine and hydroxyl groups onto the phenyl ring of phenylalanine. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with fluorinating agents and hydroxylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or methanol and catalysts such as iron or copper salts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as nitration, reduction, and halogenation, followed by hydrolysis and purification. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-amino-3-(2-fluoro-3-oxophenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-fluoro-3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an amino acid derivative in metabolic pathways.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and hydroxyl groups on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid
Uniqueness
2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups allows for versatile reactivity and interactions with molecular targets.
Properties
CAS No. |
1069068-09-2 |
|---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14) |
InChI Key |
VMIZXNIWIKTWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


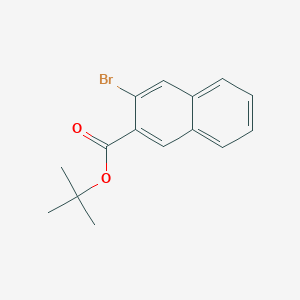
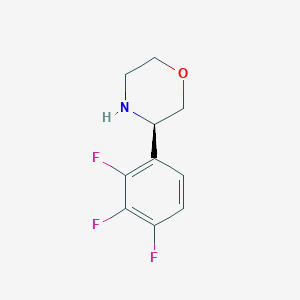
![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)
